molecular formula C18H26N2O2 B11110359 1-(4-ethylphenyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11110359
M. Wt: 302.4 g/mol
InChI Key: GLKGFTOWPTVOOH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethylphenyl group, an isopentyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

    Attachment of the Isopentyl Group: The isopentyl group can be attached through a nucleophilic substitution reaction using an isopentyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of 1-(4-ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the isopentyl group or the ethylphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylphenyl)-2-pyrrolidinone: Similar structure but lacks the isopentyl and carboxamide groups.

    N-Isopentyl-5-oxo-3-pyrrolidinecarboxamide: Similar structure but lacks the ethylphenyl group.

    1-(4-Methylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(4-Ethylphenyl)-N-isopentyl-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-4-14-5-7-16(8-6-14)20-12-15(11-17(20)21)18(22)19-10-9-13(2)3/h5-8,13,15H,4,9-12H2,1-3H3,(H,19,22)

InChI Key

GLKGFTOWPTVOOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C)C

Origin of Product

United States

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